molecular formula C10H11ClN2 B6277743 rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride, trans CAS No. 2757691-29-3

rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride, trans

Cat. No. B6277743
CAS RN: 2757691-29-3
M. Wt: 194.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride, trans (Rac-4-ACBHCl, trans) is a synthetic organic compound that is used in various scientific research applications. It is a derivative of benzonitrile and is a potent inhibitor of protein kinase C (PKC) enzymes. Rac-4-ACBHCl, trans has a wide range of applications in pharmacology, biochemistry, and biophysics. It is used as a tool to study the role of PKC enzymes in cellular processes and in the development of novel drugs.

Scientific Research Applications

Rac-4-ACBHCl, trans is a potent inhibitor of protein kinase C (rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride, trans) enzymes and is used in various scientific research applications. It can be used to study the role of rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride, trans enzymes in cellular processes and in the development of novel drugs. It can also be used to study the regulation of signal transduction pathways and to identify new targets for drug discovery. Rac-4-ACBHCl, trans is also used to study the effects of rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride, trans inhibitors on cell proliferation and differentiation.

Mechanism of Action

Rac-4-ACBHCl, trans is a potent inhibitor of protein kinase C (rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride, trans) enzymes. It binds to the active site of the enzyme and prevents the enzyme from phosphorylating its substrate. This inhibits the activity of the enzyme and prevents it from carrying out its normal function.
Biochemical and Physiological Effects
Rac-4-ACBHCl, trans has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride, trans enzymes, which can lead to changes in cell signaling pathways and the regulation of gene expression. It has also been shown to inhibit cell proliferation and differentiation, which can lead to changes in cell morphology and the development of cancer.

Advantages and Limitations for Lab Experiments

Rac-4-ACBHCl, trans has several advantages for use in lab experiments. It is a potent inhibitor of rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride, trans enzymes and is relatively easy to synthesize. It is also relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to its use in lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, it can be toxic at high concentrations, so it should be used with caution.

Future Directions

There are several potential future directions for the use of Rac-4-ACBHCl, trans in scientific research. It could be used to study the regulation of signal transduction pathways and to identify new targets for drug discovery. It could also be used to develop novel drugs that target rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride, trans enzymes. In addition, it could be used to study the effects of rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride, trans inhibitors on cell proliferation and differentiation. Finally, it could be used to study the role of rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride, trans enzymes in the development of cancer and other diseases.

Synthesis Methods

Rac-4-ACBHCl, trans can be synthesized in a two-step reaction. The first step involves the reaction of benzonitrile with 2-chloro-1-methylpyridinium chloride (CMPCl) in the presence of a base, such as pyridine, to form the intermediate, 2-amino-1-methylpyridinium chloride (AMPCl). The second step involves the reaction of the intermediate with 2-chloro-1,1-difluorocyclopropane (DCF) in the presence of a base, such as pyridine, to form Rac-4-ACBHCl, trans.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride, trans involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-bromobenzonitrile", "cyclopropane carboxylic acid", "sodium hydride", "ethyl acetate", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Conversion of 4-bromobenzonitrile to 4-cyanobenzonitrile", "4-bromobenzonitrile is treated with sodium hydride in the presence of ethyl acetate to form 4-cyanobenzonitrile.", "Step 2: Conversion of cyclopropane carboxylic acid to (1R,2S)-2-aminocyclopropane", "Cyclopropane carboxylic acid is converted to (1R,2S)-2-aminocyclopropane through a series of chemical reactions involving reduction, protection, and deprotection steps.", "Step 3: Coupling of 4-cyanobenzonitrile and (1R,2S)-2-aminocyclopropane", "4-cyanobenzonitrile and (1R,2S)-2-aminocyclopropane are coupled together using a palladium-catalyzed cross-coupling reaction to form rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile.", "Step 4: Formation of rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride, trans", "rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile is treated with hydrochloric acid in water to form rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride, trans." ] }

CAS RN

2757691-29-3

Product Name

rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride, trans

Molecular Formula

C10H11ClN2

Molecular Weight

194.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.